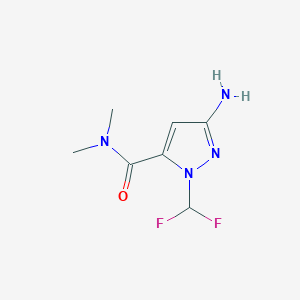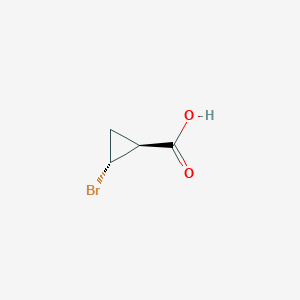
(1R,2S)-2-Bromocyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid, also known as BCCA, is a cyclic amino acid that has been extensively studied in the field of chemistry and biochemistry. It is a chiral molecule that possesses a stereocenter at position 1, making it an important compound for the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme alanine aminotransferase (ALT). This enzyme is involved in the metabolism of amino acids, and inhibition of this enzyme can lead to a decrease in the concentration of certain amino acids in the body.
Biochemical and Physiological Effects:
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease the concentration of certain amino acids in the blood, including alanine, glutamine, and glycine. It has also been shown to reduce the activity of ALT in the liver, which is involved in the metabolism of amino acids. Additionally, (1S,2R)-2-Bromocyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a chiral molecule that can be used as a building block for the synthesis of various compounds. It is also a potent inhibitor of ALT, which makes it useful for studying the metabolism of amino acids. However, (1S,2R)-2-Bromocyclopropane-1-carboxylic acid has some limitations for lab experiments. It is a highly reactive molecule that can undergo various chemical reactions, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for the study of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the study of its mechanism of action and its effects on the metabolism of amino acids. Additionally, (1S,2R)-2-Bromocyclopropane-1-carboxylic acid could be used as a lead compound for the development of new drugs and pharmaceuticals. Finally, further studies could be conducted to explore the potential anti-inflammatory and anti-tumor properties of this compound.
Conclusion:
In conclusion, (1S,2R)-2-Bromocyclopropane-1-carboxylic acid is an important compound in the field of chemistry and biochemistry. Its chiral nature makes it a useful building block for the synthesis of various compounds, and its ability to inhibit ALT makes it useful for studying the metabolism of amino acids. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid involves the use of various chemical reactions. One of the most common methods is the reaction of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid methyl ester with potassium hydroxide in methanol. This method results in the formation of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid with high enantiomeric purity.
Applications De Recherche Scientifique
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has been extensively studied in the field of chemistry and biochemistry. It is used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a ligand in asymmetric catalysis, which is a widely used method for the synthesis of chiral molecules.
Propriétés
Numéro CAS |
60212-40-0 |
|---|---|
Formule moléculaire |
C4H5BrO2 |
Poids moléculaire |
164.99 g/mol |
Nom IUPAC |
(1R,2S)-2-bromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |
Clé InChI |
VKKVGTCMSVLBCD-HRFVKAFMSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1Br)C(=O)O |
SMILES |
C1C(C1Br)C(=O)O |
SMILES canonique |
C1C(C1Br)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)

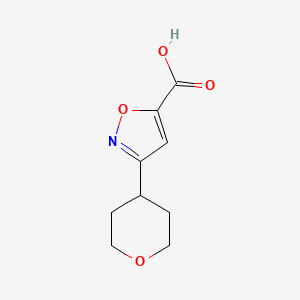
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990616.png)


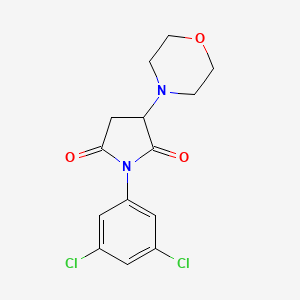
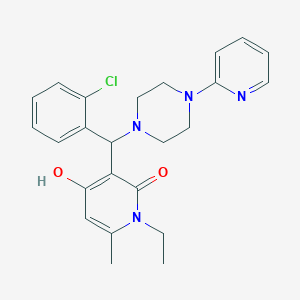
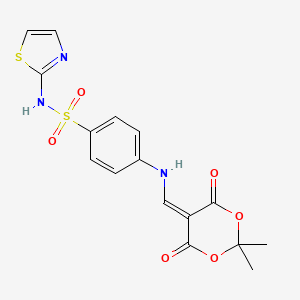
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)
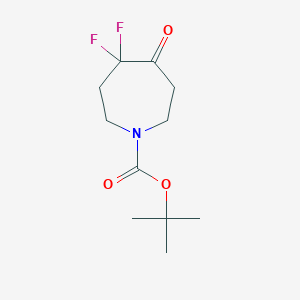
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
